5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of naphthalen-1-ylmethylamine with a benzodiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility for further modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzodiazole compounds.
Scientific Research Applications
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: Like benzodiazoles, imidazoles are heterocyclic compounds with significant pharmacological potential.
Quinazoline Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of a naphthalene moiety and a benzodiazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-20-16-9-8-14(10-17(16)21-18)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2,(H2,20,21,22) |
InChI Key |
VLMHLFHRQVSJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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